2-Oxo-1,2-dihydroquinazoline-4-carboxylic acid is a heterocyclic building block featuring a quinazolinone core. This structure is not typically used as a final active ingredient but serves as a critical starting material and molecular scaffold in synthetic and medicinal chemistry. Its primary procurement value lies in its role as a key intermediate for the construction of more complex molecules, particularly in the development of highly specific enzyme inhibitors for research and drug discovery applications. [REFS-1, REFS-2]
In performance-critical applications, direct substitution with structurally similar compounds is often unviable. The precise arrangement of the quinazolinone core, including the two nitrogen atoms and the 2-oxo group, is crucial for establishing specific hydrogen bonding and electrostatic interactions with biological targets like enzyme active sites. [1] Replacing the quinazoline core with a quinoline analog (containing only one ring nitrogen) or removing the 2-oxo moiety fundamentally alters these interaction points, frequently leading to a significant reduction or complete loss of biological potency. [2] Therefore, for developing targeted agents, seemingly minor structural deviations render analogs ineffective as procurement substitutes.
The 2-oxo-1,2-dihydroquinazoline-4-carboxamide scaffold, directly derived from this carboxylic acid, is integral to the design of highly potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. A patent for a series of such inhibitors demonstrates that compounds built from this core structure achieve exceptional on-target activity, with specific examples exhibiting an IC50 value as low as 1 nM against the PARP-1 enzyme. [1]
| Evidence Dimension | Enzyme Inhibition (IC50) of Downstream Product |
| Target Compound Data | IC50 = 1 nM (for a final inhibitor derived from the core scaffold) |
| Comparator Or Baseline | General scaffolds for PARP inhibitors |
| Quantified Difference | Achieves low-nanomolar potency, a benchmark for high-quality lead compounds. |
| Conditions | In vitro PARP-1 enzymatic assay. |
For drug discovery programs, selecting this specific precursor scaffold is a critical step toward achieving high on-target potency in the final inhibitor series.
This compound can be prepared via a robust and high-yielding synthetic route. A documented procedure involving the cyclocondensation of 2-aminobenzamide with diethyl oxalate provides 2-oxo-1,2-dihydroquinazoline-4-carboxylic acid in a 95.2% yield. [1] This efficiency is highly favorable when compared to other modern, one-pot syntheses of related structures, such as the 91% yield reported for 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid from an isatin derivative. [2]
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 95.2% |
| Comparator Or Baseline | One-pot synthesis of 2-(4-chloro-phenyl)-quinazoline-4-carboxylic acid (91%) |
| Quantified Difference | Maintains a high-yield profile comparable to or exceeding other efficient one-pot methods for related scaffolds. |
| Conditions | Target: Cyclocondensation of 2-aminobenzamide and diethyl oxalate. Comparator: One-pot reaction from isatin hydrolysate, 4-chlorobenzaldehyde, and ammonium acetate. |
An established, high-yield synthetic route supports reliable and cost-effective procurement for both lab-scale and larger-scale synthetic campaigns.
Direct comparative data highlights the biological importance of the quinazolinone core over its close quinoline analog. A 2-furyl derivative of the quinazolinone scaffold demonstrated potent antiproliferative activity against the MCF-7 human breast cancer cell line with an IC50 value of 7 µM. [1] In a comparable assay, the close structural analog 2-oxo-1,2-dihydro*quinoline*-4-carboxylic acid was substantially less active, with a reported IC50 of 21.3 µg/mL, which calculates to approximately 112 µM. [2] This indicates a greater than 16-fold potency advantage for the quinazolinone-based scaffold.
| Evidence Dimension | Antiproliferative Activity (IC50) |
| Target Compound Data | ~7 µM (for a 2-furyl derivative) |
| Comparator Or Baseline | 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid (~112 µM) |
| Quantified Difference | >16-fold higher potency for the quinazolinone-based scaffold. |
| Conditions | MCF-7 human breast cancer cell line viability assay. |
This demonstrates that the quinazoline-4-one core is not interchangeable with its quinoline analog, offering a significant potency advantage as a starting point for anticancer drug discovery.
Where the primary objective is the synthesis of potent enzyme inhibitors, and structure-activity data indicates the quinazolinone scaffold's interactions are critical for activity, this compound is the logical precursor. Its demonstrated role in generating low-nanomolar inhibitors makes it a preferred starting material over less potent or untested scaffolds. [REFS-1, REFS-2]
For projects requiring multi-gram or larger quantities of a core intermediate, the compound's documented, high-yield synthesis route provides procurement confidence. It is a more reliable and potentially more cost-effective choice than alternative precursors that may have more complex, lower-yielding, or less-documented synthetic pathways. [3]
In research programs aiming to differentiate from existing quinoline-based chemical matter, this compound provides a scaffold that is structurally similar yet biologically distinct and more potent. Its use enables the systematic exploration of a more active region of chemical space. [REFS-4, REFS-5]